molecular formula C18H11NO4S B3004267 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate CAS No. 97004-81-4

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate

Cat. No. B3004267
CAS RN: 97004-81-4
M. Wt: 337.35
InChI Key: GMHZSJKERJATQD-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of benzothiazole and coumarin . Benzothiazole derivatives are known for their strong fluorescence and luminescence properties, and they have been extensively studied in the field of organic light-emitting diodes due to their unique electro-optical properties . Coumarin derivatives, on the other hand, are known for their photobiological properties and are often used as photosensitizers in medicine .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The nucleophilic reagent attacks the higher substituted carbon atom to form the more stable carbocation intermediate .


Molecular Structure Analysis

The molecule of the title compound is almost planar, with an interplanar angle of 3.01 (3) between the benzothiazole and chromene ring systems . A short intramolecular S O C contact of 2.727 (2) A ̊ is observed .


Chemical Reactions Analysis

The compound exhibits a melting point of 2010C . The IR spectrum shows peaks at 1068.9 cm-1 (C=S, stretching), 1470 cm-1 (CH3, bend), 1587.13 cm-1 (Ar C=C, stretching), 1601.62 cm-1 (C=N, stretching), 1676.42 cm-1 (C=O, stretching), 2928 cm-1 (C–H, stretching), 3084.36 cm-1 (Ar C-H, stretching), 3289.11, 3179.78 cm-1 (NH, stretching) .


Physical And Chemical Properties Analysis

The compound is colorless to white to yellow liquid or semi-solid or solid . The 1H NMR spectrum displays signals at 7.43-8.21 ppm (m, 8H, Ar-H), 9.76 ppm (s, 1H, NHC=O, D2O exchangeable), 12.91 ppm (bs, 1H, NHC=S, D2O exchangeable), 2.46 ppm (s, 3H, CH3) .

Scientific Research Applications

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c1-10(20)22-12-7-6-11-8-13(18(21)23-15(11)9-12)17-19-14-4-2-3-5-16(14)24-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHZSJKERJATQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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